molecular formula C7H8N4 B1299672 [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine CAS No. 91981-59-8

[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine

Cat. No.: B1299672
CAS No.: 91981-59-8
M. Wt: 148.17 g/mol
InChI Key: NXNFOXNYOMPDMW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine is an organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are employed in various biochemical, clinical, and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with formic acid under reflux conditions to form the triazolopyridine ring . Another method involves the use of 2-aminopyridine and hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNFOXNYOMPDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368765
Record name 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91981-59-8
Record name 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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